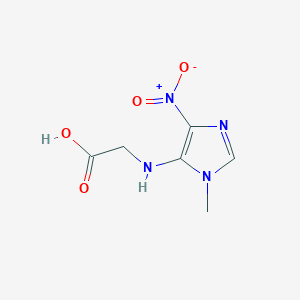

(1-Methyl-4-nitro-1H-imidazol-5-yl)glycine

Description

Properties

Molecular Formula |

C6H8N4O4 |

|---|---|

Molecular Weight |

200.15 g/mol |

IUPAC Name |

2-[(3-methyl-5-nitroimidazol-4-yl)amino]acetic acid |

InChI |

InChI=1S/C6H8N4O4/c1-9-3-8-6(10(13)14)5(9)7-2-4(11)12/h3,7H,2H2,1H3,(H,11,12) |

InChI Key |

IRCMCCGSNGDMPR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1NCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Research Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the imidazole (B134444) ring (N1-CH₃) would likely appear as a singlet in the upfield region of the spectrum. derpharmachemica.com The proton on the imidazole ring (C2-H) would also produce a singlet, typically at a more downfield chemical shift. derpharmachemica.com The glycine (B1666218) moiety would present signals for the methylene (B1212753) (-CH₂-) and the amine (-NH-) protons. The methylene protons may appear as a singlet or, depending on the rotational hindrance and chiral environment, as a more complex multiplet. The amine proton signal can be broad and its chemical shift is often solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine would give rise to a distinct signal. Based on data for similar nitroimidazole structures, the chemical shifts for the imidazole ring carbons (C2, C4, and C5) are expected in the range of 120-150 ppm. derpharmachemica.com The carbon of the methyl group (N1-CH₃) would be found at a much higher field. The carbons of the glycine portion, the methylene carbon (-CH₂-) and the carboxyl carbon (-COOH), would have characteristic chemical shifts, with the carboxyl carbon appearing significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N1-CH₃ | 3.7 - 3.8 | Singlet |

| C2-H | 7.8 - 8.4 | Singlet |

| -CH₂- (glycine) | 3.5 - 4.5 | Singlet/Multiplet |

| -NH- (glycine) | Variable | Broad Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N1-CH₃ | 30 - 35 |

| -CH₂- (glycine) | 40 - 50 |

| C2 | 120 - 125 |

| C5 | 135 - 140 |

| C4 | 145 - 150 |

| -COOH | 170 - 180 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be utilized to accurately determine its molecular weight, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to confirm the structure. While direct mass spectral data for the title compound is not available, the fragmentation of related nitroimidazoles has been studied. nih.gov The fragmentation of 1-methyl-5-nitroimidazole (B135252), for instance, shows that methylation can significantly alter the fragmentation pathways. nih.gov

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂), the cleavage of the glycine side chain, and the fragmentation of the imidazole ring itself. The loss of NO and NO⁺ are also characteristic fragmentation pathways for nitroimidazoles. nih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of the nitro group |

| [M - COOH]⁺ | Loss of the carboxyl group |

| [M - C₂H₄NO₂]⁺ | Cleavage of the glycine side chain |

| Imidazole ring fragments | Various smaller fragments from ring cleavage |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For the purity assessment and isolation of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

A reversed-phase HPLC method, likely utilizing a C18 column, would be developed to assess the purity of the synthesized compound. ijper.org The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for research compounds.

Preparative HPLC can be used for the isolation and purification of the compound from a reaction mixture. By scaling up the analytical method, larger quantities of the pure compound can be obtained. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Table 4: Typical HPLC Parameters for Purity Assessment of Nitroimidazole Derivatives

| Parameter | Condition |

| Column | C18, e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 300-320 nm) ijper.orgresearchgate.net |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) ijper.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the compound's structure and stereochemistry.

While a crystal structure for this compound has not been reported, the crystal structures of several related compounds, such as 1-methyl-5-nitro-1H-imidazole and 1-methyl-4,5-dinitro-1H-imidazole, have been determined. nih.govnih.gov These structures reveal important details about the geometry of the imidazole ring and the orientation of the substituents. For instance, in 1-methyl-5-nitro-1H-imidazole, the nitro group is twisted with respect to the imidazole ring. nih.gov A similar twisting of the nitro group and the glycine substituent would be expected in the solid-state structure of this compound.

The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds involving the carboxylic acid and amine groups of the glycine moiety, as well as potential weak C-H···O interactions. nih.gov The determination of the crystal structure of this compound would provide invaluable information on its conformation and intermolecular interactions in the solid state.

Table 5: Crystallographic Data for the Related Compound 1-Methyl-4,5-dinitro-1H-imidazole nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₄N₄O₄ |

| Molecular Weight | 172.11 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.412(2) |

| b (Å) | 12.646(3) |

| c (Å) | 6.563(1) |

| V (ų) | 698.2(3) |

| Z | 4 |

Preclinical Biological Investigations and Mechanistic Elucidation of 1 Methyl 4 Nitro 1h Imidazol 5 Yl Glycine

In Vitro Studies on Microbial Models

The in vitro evaluation of (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine and its structural relatives has been crucial in defining their spectrum of antimicrobial activity. These studies provide foundational data on the compound's potency and selectivity against various microorganisms.

While extensive data on the antibacterial properties of nitroimidazoles against human pathogens exist, information regarding their activity against non-human pathogens is less documented. However, research into related compounds offers some insights. For instance, a review of nitroimidazole-containing compounds highlights their broad-spectrum activity against various bacteria, including mycobacteria and anaerobic Gram-positive and Gram-negative bacteria nih.gov.

One study investigated the antibacterial potential of 5-chloro-1-methyl-4-nitroimidazole (B20735) against several clinical isolates. The compound demonstrated activity against Pseudomonas aeruginosa and Klebsiella pneumoniae with a minimum bactericidal concentration of 4.0 mg/mL rsisinternational.org. While these are human pathogens, they can also be opportunistic pathogens in animals, suggesting a potential for veterinary applications. Further research is required to specifically assess the efficacy of this compound against a broader range of veterinary bacterial pathogens.

The exploration of nitroimidazole derivatives has extended to their potential as antifungal agents. Studies on analogues of this compound have shown promising results against various fungal species, including those affecting plants.

One investigation focused on the synthesis and antifungal properties of several N-substituted nitroimidazole derivatives against fungi that act on timber. Two of the tested compounds exhibited very strong fungistatic activity against Sclerophoma pityophila nih.gov. In another study, derivatives of 2-methyl-4-nitroimidazole were synthesized and evaluated for their antifungal activity against several fungi, including Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans. One of the compounds, 1-[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole, showed more than 75% activity against the tested fungi sbmu.ac.ir.

A derivative of the target compound, 5-chloro-1-methyl-4-nitroimidazole, exhibited excellent antifungal activity against clinical strains of Candida albicans and Aspergillus niger, with a minimum bactericidal concentration of 2.5 mg/mL rsisinternational.org.

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| N-substituted nitroimidazoles | Sclerophoma pityophila | Strong fungistatic activity | nih.gov |

| 1-[4-methoxyphenyl-diphenylmethyl]-2-methyl-4-nitroimidazole | Trichophyton mentagrophytes, Microsporum gypseum, Candida albicans | >75% activity | sbmu.ac.ir |

| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans, Aspergillus niger | MBC = 2.5 mg/mL | rsisinternational.org |

The most significant body of preclinical research on 1-methyl-4-nitroimidazole (B145534) derivatives lies in their antiparasitic activity. Numerous studies have demonstrated the potent effects of these compounds against a variety of protozoan parasites.

A series of 5-aryl-1-methyl-4-nitroimidazoles were synthesized and evaluated for their in vitro activity against Entamoeba histolytica and Giardia intestinalis. Several of these compounds exhibited potent lethal activity, with IC50 values in the range of 1.72-4.43 µM/mL. Notably, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole showed an IC50 of 1.47 µM, a potency twice that of the standard drug, metronidazole (B1676534) nih.govmdpi.comdntb.gov.ua.

Furthermore, a study on novel nitroimidazole derivatives identified 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazole-5-yl)-1H-1,2,3-triazole as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. This compound displayed an IC50 of 5.4 μM against the trypomastigote form and 12.0 μM against the amastigote form of the parasite nih.gov.

| Compound/Derivative | Parasite Species | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica, Giardia intestinalis | 1.47 | nih.govmdpi.comdntb.gov.ua |

| Other 5-aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica, Giardia intestinalis | 1.72-4.43 | nih.govmdpi.comdntb.gov.ua |

| 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazole-5-yl)-1H-1,2,3-triazole | Trypanosoma cruzi (trypomastigote) | 5.4 | nih.gov |

| 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazole-5-yl)-1H-1,2,3-triazole | Trypanosoma cruzi (amastigote) | 12.0 | nih.gov |

In Vitro Cellular and Biochemical Investigations

Understanding the molecular mechanisms by which this compound and its analogues exert their antimicrobial effects is critical for their development as therapeutic agents. In vitro cellular and biochemical studies have begun to unravel these pathways.

The specific enzymatic targets of this compound have not been extensively characterized. While thymidylate synthase is a known target for some antimicrobial and anticancer drugs, there is currently no direct evidence to suggest that this specific nitroimidazole derivative inhibits this enzyme. However, research into other nitro-heterocyclic compounds has shown inhibitory activity against different enzymes. For example, a study on nitroindazole derivatives demonstrated their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism nih.gov. The potential for 1-methyl-4-nitroimidazole derivatives to inhibit various enzymes remains an area for future investigation.

A key aspect of the mechanism of action for many nitroimidazole compounds is their ability to induce DNA damage in target organisms. This is often linked to the reductive activation of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that interact with DNA.

Several studies have investigated the genotoxic potential of various nitroimidazole derivatives. It has been shown that the position of the nitro group on the imidazole (B134444) ring can influence the degree of DNA damage. For instance, some studies have indicated that nitroimidazoles with the nitro group at the C-5 position may have a higher genotoxic potential compared to those with the nitro group at the C-4 position nih.gov. However, other structural features of the molecule also play a significant role.

Research on nitroimidazole-aziridine drugs has demonstrated that these compounds can induce DNA damage. The extent of this damage was found to be greater during the anoxic electrochemical reduction of the nitro group, suggesting a combined effect of the reduced nitro group intermediates and the alkylating aziridine (B145994) moiety nih.gov. Another study showed that the electrolytic reduction of several nitroimidazole drugs in the presence of bacterial DNA led to DNA damage, with the efficiency of damage varying between different derivatives capes.gov.br. These findings support the hypothesis that the antimicrobial activity of nitroimidazoles is, at least in part, due to their ability to damage the DNA of the target organisms.

Receptor Binding and Modulation (e.g., NMDA, AMPA, GlyT1)

Detailed investigations into the specific binding profile of this compound with key central nervous system receptors are not extensively documented in publicly available literature. However, the structural similarity of the compound to glycine (B1666218) suggests potential interactions with receptors and transporters where glycine plays a crucial modulatory role.

Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors; its presence at the glycine binding site (sometimes referred to as the glycineB site) on the NR1 subunit is a prerequisite for the receptor channel to be activated by glutamate. nih.govnih.gov The level of saturation of this site in vivo is a subject of ongoing research, with evidence suggesting it may not be fully saturated, varying by brain region and local glycine concentrations. nih.govnih.govnih.gov This has led to the exploration of compounds that can modulate NMDA receptor function by targeting this site.

The synaptic concentration of glycine is regulated by glycine transporters, primarily GlyT1. nih.govnih.gov Inhibition of GlyT1 can increase the ambient glycine levels, thereby enhancing the function of NMDA receptors. nih.govresearchgate.net Studies with specific GlyT1 inhibitors have demonstrated that they can facilitate NMDA receptor function in vivo and show antipsychotic-like effects in animal models. nih.govresearchgate.net

The interaction of various ligands with these sites can be complex. For instance, some inhibitors of GlyT1 act in a noncompetitive manner regarding glycine, while others exhibit competitive inhibition. nih.gov Similarly, ligands at the NMDA receptor's glycine site can act as full agonists, partial agonists, or antagonists, each producing different modulatory effects on the receptor's activity. nih.gov While some imidazole-containing compounds have been investigated as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, their structure-activity relationships differ from those targeting the NMDA receptor's glycine site. nih.gov

Given the glycine moiety in this compound, its potential to interact with the glycine binding sites on NMDA receptors or with the GlyT1 transporter is a logical area for future investigation. However, without direct experimental binding data, its affinity, selectivity, and functional activity (agonist, antagonist, or modulator) at these sites remain uncharacterized.

Investigation of Redox Activation Pathways

The biological activity of nitroimidazole compounds is frequently dependent on the reductive activation of the nitro group. This process is a critical step in their mechanism of action, converting the relatively inert prodrug into cytotoxic reactive species. mdpi.combangor.ac.uk This activation is typically carried out by specific enzymes, namely nitroreductases, which are present in various anaerobic bacteria, protozoa, and in some cases, mammalian cells. mdpi.comnih.gov

The mechanism involves the transfer of electrons to the nitro group. A single-electron reduction produces a nitro radical anion, which can be re-oxidized back to the parent compound in the presence of oxygen, creating a futile cycle that generates reactive oxygen species. Under anaerobic or microaerobic conditions, further reduction can occur, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. nih.govasm.org These intermediates are believed to be the ultimate effectors, causing damage to cellular macromolecules like DNA. asm.org

Several redox enzymes have been identified as capable of reducing nitroimidazoles. The efficiency of this reduction often correlates with the one-electron reduction potential of the specific nitroimidazole compound; a higher potential generally leads to a faster rate of enzymatic reduction. nih.gov

| Enzyme | Source/System Studied | Electron Donor | Reference |

|---|---|---|---|

| NADPH:cytochrome P-450 reductase | Rat liver and Trypanosoma cruzi microsomes | NADPH | nih.gov |

| Trypanothione reductase | Trypanosoma cruzi | - | nih.gov |

| Lipoamide dehydrogenase | Trypanosoma cruzi | - | nih.gov |

| Hydrogenase 1 | Clostridium pasteurianum | Ferredoxin, FAD, FMN | nih.gov |

| Oxygen-insensitive NADPH nitroreductase (RdxA) | Helicobacter pylori | NADPH | mdpi.comasm.org |

| NADPH flavin oxidoreductase (FrxA) | Helicobacter pylori | NADPH | mdpi.comasm.org |

| Pyruvate oxidoreductase (POR) | Helicobacter pylori | Pyruvate | asm.org |

In Vivo Studies in Non-Human Models (Excluding Clinical Relevance)

Efficacy Studies in Animal Models of Infection (Non-Clinical)

Specific in vivo efficacy studies for this compound in animal models of infection are not described in the reviewed scientific literature. However, the broader class of nitroimidazoles has been extensively studied and has shown efficacy against a range of pathogens in preclinical models.

For example, the nitroimidazole derivative Megazol has demonstrated high activity against various strains of Trypanosoma cruzi, the parasite responsible for Chagas disease, in animal studies. nih.gov The efficacy of nitroimidazoles is linked to their reductive activation within the target pathogen, a process that is more efficient in the anaerobic or microaerophilic environments characteristic of many infectious microorganisms. nih.govnih.gov Other research has focused on novel compounds for treating bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA), where new chemical entities are evaluated in murine models of skin or wound infections to assess their ability to reduce the bacterial load. nih.gov The evaluation in such models typically involves quantifying the reduction in colony-forming units (CFUs) in infected tissues following treatment. nih.gov

Pharmacokinetic and Metabolic Profile in Preclinical Species (Excluding Clinical Pharmacokinetics)

A complete pharmacokinetic and metabolic profile for this compound in preclinical species is not available in the public domain. Preclinical pharmacokinetic studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on structurally related nitroimidazoles provide insight into potential metabolic pathways. For instance, the metabolism of 5-isopropyl-1-methyl-2-nitro-1H-imidazole was investigated in dogs. nih.gov Following oral administration, the primary biotransformations occurred on the isopropyl side chain of the molecule. nih.gov The isolated urinary metabolites largely retained the nitro group, indicating that modifications to the side chain are a major metabolic route, while the core nitroimidazole structure remains intact. nih.gov This pattern of metabolism, focusing on peripheral substituents rather than the nitro-heterocycle itself, has been observed for other compounds in this class.

| Metabolite | Nature of Biotransformation | Reference |

|---|---|---|

| 1-Methyl-2-nitro-5-(1-hydroxy-1-methylethyl)-1H-imidazole | Hydroxylation of the tertiary carbon on the isopropyl chain | nih.gov |

| 1-Methyl-2-nitro-5-(1-carboxy-1-methylethyl)-1H-imidazole analogue | Oxidation of a methyl group on the isopropyl chain | nih.gov |

| Metabolite with modifications at both the tertiary carbon and a methyl group | Combined hydroxylation and oxidation of the isopropyl chain | nih.gov |

Without specific data for this compound, it is hypothesized that its metabolism might similarly involve modifications to the glycine side chain while preserving the 1-methyl-4-nitro-imidazole core. However, this would require direct experimental confirmation through in vivo studies in relevant preclinical species such as rats or dogs.

Structure Activity Relationship Sar Studies of 1 Methyl 4 Nitro 1h Imidazol 5 Yl Glycine Derivatives

Impact of Substitution Patterns on the Imidazole (B134444) Core

The imidazole ring is the central scaffold of (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine and its derivatives, and modifications to this core have profound effects on their biological profiles. Key areas of substitution that have been investigated include the position of the nitro group and substituents at other positions of the ring.

The placement of the nitro group on the imidazole ring is a critical determinant of activity. Comparative studies between 4-nitro and 5-nitroimidazoles have revealed significant differences in their biological effects. For instance, in antitubercular agents, 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles such as metronidazole (B1676534) are typically active only under anaerobic conditions. nih.gov This suggests that the electronic and steric environment dictated by the nitro group's position influences the molecule's mechanism of action. nih.gov In some quantitative structure-activity relationship (QSAR) models for anti-protozoal activity, the 5-nitroimidazole scaffold contributes positively to the biological activity, while the 4-nitroimidazole (B12731) scaffold has a negative contribution. nih.gov

Substituents at the C2 position of the imidazole ring also play a role. The presence of a methyl group at C2, for example, can influence the genotoxicity and biological activity of nitroimidazoles. nih.gov Computational studies have shown that a methyl group linked to the C2 position can provoke major changes in the physicochemical features and chemical reactivity of the entire molecule. rsc.org Removal or replacement of this group can lead to a significant loss of activity, highlighting its importance in the interaction with biological targets. nih.govnih.gov

| Substitution Site | Observation | Impact on Bioactivity | Reference(s) |

| Nitro Group Position | 4-Nitro vs. 5-Nitro | The 5-nitro position is often associated with potent anaerobic activity. 4-Nitroimidazoles can exhibit both aerobic and anaerobic activity. | nih.govnih.gov |

| C2-Position | Presence of a methyl group | A methyl group at C2 can be critical for activity and may influence genotoxicity. | nih.govnih.gov |

| N1-Position | Alkyl side chain | Modifications to the 1-(2-hydroxyethyl) side chain in metronidazole led to the development of other clinically useful drugs by altering metabolic oxidation. | niscpr.res.in |

| Ring Fusion | Creation of bicyclic systems (e.g., oxazine (B8389632) ring) | Can introduce conformational rigidity and is a key determinant of aerobic activity in some 4-nitroimidazoles. | nih.gov |

Role of the Nitro Group in Bioactivity and Mechanism

The nitro group is not merely a substituent but is the cornerstone of the biological activity of this compound and related compounds. nih.gov It functions as a pharmacophore that is essential for the molecule's mechanism of action, which is primarily based on a process called reductive activation. nih.govsvedbergopen.com

Nitroimidazoles are prodrugs, meaning they are inactive until they are chemically transformed within the target organism or cell. mdpi.com In anaerobic bacteria and protozoa, or in the hypoxic (low oxygen) environment of tumors, specific enzymes known as nitroreductases transfer electrons to the nitro group. mdpi.comnih.gov This reduction process is critical and occurs inefficiently in the presence of oxygen, which can re-oxidize the initial reduction product, thus explaining the selective toxicity of these compounds towards anaerobic or hypoxic cells. nih.gov

The reduction of the nitro group generates a series of highly reactive, short-lived intermediates, including the nitroso radical anion (R-NO₂⁻) and hydroxylamine (B1172632) derivatives. nih.govnih.gov These cytotoxic species are the ultimate effectors of the drug's activity. They can interact with and damage various cellular macromolecules, most notably DNA. youtube.com The interaction with DNA can lead to strand breaks, mutations, and destabilization of the helical structure, ultimately inhibiting nucleic acid synthesis and leading to cell death. nih.govyoutube.com

Studies have shown that a four-electron reduction to form a hydroxylamine intermediate is a key step in the activation process. nih.gov This highly reactive species can then lead to the formation of other toxic products that damage cellular components. nih.gov The central role of the nitro group is underscored by the finding that replacing it with other electron-withdrawing groups, such as cyano or chloro, results in a significant decrease in activity. mdpi.com

| Mechanism Step | Description | Key Intermediates | Consequence | Reference(s) |

| Reductive Activation | The nitro group accepts electrons from nitroreductase enzymes in anaerobic/hypoxic conditions. | Nitroso radical anion (R-NO₂⁻) | Generation of reactive species | mdpi.comnih.gov |

| Formation of Cytotoxic Species | Further reduction leads to the formation of more stable, yet highly reactive, intermediates. | Hydroxylamine (R-NHOH) | These species are the primary agents of cellular damage. | nih.gov |

| Macromolecular Damage | The reactive intermediates interact with and damage critical cellular components. | DNA, proteins, membranes | DNA strand breaks, inhibition of protein synthesis, loss of cellular function. | niscpr.res.innih.govyoutube.com |

| Cell Death | The cumulative damage to cellular macromolecules leads to the death of the microorganism or cancer cell. | - | Therapeutic effect | youtube.com |

Influence of the Glycine (B1666218) Moiety and its Chemical Modifications

The glycine moiety attached to the C5 position of the imidazole ring provides a crucial handle for modifying the physicochemical and pharmacological properties of the parent compound. While the nitroimidazole core is responsible for the fundamental mechanism of action, the amino acid side chain can significantly influence factors such as solubility, cellular uptake, and distribution.

Modifications of the glycine moiety can be used to create conjugates with other molecules, potentially improving targeting or altering the pharmacokinetic profile. For example, attaching different amino acids or their esters can change the lipophilicity of the compound, which may enhance its ability to cross cell membranes. nih.govnih.gov Studies on other heterocyclic compounds have shown that conjugating them with various amino acids can modulate their biological activity. nih.gov For instance, derivatives with more lipophilic amino acids, like leucine, have shown better passage through cell membranes in some cases. nih.gov

The carboxylic acid and amino groups of the glycine moiety offer sites for chemical derivatization. Esterification of the carboxyl group or acylation of the amino group can create prodrugs that may have improved absorption and are later hydrolyzed in the body to release the active compound. Such modifications can be a strategic approach to enhance the therapeutic index of nitroimidazole-based drugs. nih.govnih.gov

| Modification Type | Potential Effect | Rationale | Reference(s) |

| Esterification of Carboxyl Group | Increased lipophilicity, prodrug formation | May improve absorption and membrane permeability. | nih.gov |

| Acylation of Amino Group | Prodrug formation, altered solubility | Can protect the amino group from metabolism and control drug release. | nih.gov |

| Replacement with other Amino Acids | Altered lipophilicity and steric properties | Can fine-tune the molecule's interaction with transporters and targets, potentially improving uptake. | nih.gov |

| Conjugation to other Molecules | Targeted delivery, synergistic effects | Can be used to direct the drug to specific tissues or to combine it with another therapeutic agent. | mdpi.com |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of drugs. For derivatives of this compound, which contains a chiral center at the alpha-carbon of the glycine moiety, the specific spatial arrangement is likely to be a critical factor for its interaction with biological targets.

Although specific studies on the stereochemistry of this compound are not widely available, research on related nitroimidazole compounds provides strong evidence for the importance of stereoisomerism. For instance, in the class of bicyclic 4-nitroimidazoles, such as pretomanid, the stereochemistry of substituents on the fused oxazine ring is essential for their antimicrobial activity. nih.gov Inverting the stereochemistry at the C6 position of the oxazine ring in certain analogues resulted in a 50-fold loss of activity, suggesting a highly specific interaction with the activating enzyme, deazaflavin-dependent nitroreductase (Ddn). nih.gov

This stereospecificity implies that the drug must fit into the enzyme's active site with a precise orientation for efficient bioactivation. It is highly probable that a similar principle applies to this compound derivatives. The (R) and (S) enantiomers at the glycine alpha-carbon could exhibit different biological activities, pharmacokinetic profiles, and toxicities. One enantiomer may bind more effectively to a target enzyme or a cellular transporter than the other, leading to differences in efficacy. Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the drug development process for this class of compounds. nih.gov

| Compound Class | Stereochemical Feature | Impact on Activity | Implication | Reference(s) |

| Bicyclic 4-Nitroimidazoles | Configuration at C6 of the oxazine ring | Inversion of stereochemistry leads to a dramatic loss of antitubercular activity. | Suggests a highly specific, three-dimensional interaction with the activating enzyme Ddn. | nih.gov |

| This compound | Chiral center at the glycine α-carbon | Expected to influence binding to targets and transporters. | The (R) and (S) enantiomers may have different potencies and safety profiles. | nih.gov |

Development of Predictive Models for Biological Activity

To accelerate the discovery and optimization of new this compound derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools. dntb.gov.ua QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of newly designed, unsynthesized molecules. nih.gov

Several QSAR studies have been successfully conducted on various classes of nitroimidazole derivatives. nih.govresearchgate.net These models often employ a range of molecular descriptors that quantify different physicochemical properties of the molecules, including electronic, steric, and lipophilic characteristics. For example, Hologram QSAR (HQSAR) models have been used to identify key structural fragments that contribute positively or negatively to the anti-protozoal activity of nitroimidazoles. nih.gov

Machine learning techniques, such as Random Forest (RF), have also been applied to build robust QSAR models (RF-QSAR) for predicting the activity of nitroimidazoles against resistant strains. nih.gov These predictive models can guide the rational design of new derivatives with improved potency. For example, a QSAR model might reveal that increasing the lipophilicity in a specific region of the molecule while maintaining certain electronic properties is likely to enhance activity. Such insights allow medicinal chemists to focus their synthetic efforts on compounds with the highest probability of success, saving time and resources. nih.govnih.gov

| Modeling Technique | Application | Key Findings/Descriptors | Utility | Reference(s) |

| QSAR | Predicting antitubercular and anticancer activity of nitroimidazoles. | Models show good correlation between predicted and experimental activity (r² often > 0.8). | Allows for the prediction of activity for new compounds and guides rational drug design. | nih.govnih.gov |

| HQSAR | Identifying key molecular fragments for anti-protozoal activity. | Showed that the 5-nitroimidazole fragment contributes positively to activity against T. vaginalis. | Helps in understanding which parts of the molecule are most important for bioactivity. | nih.gov |

| RF-QSAR | Building robust models for activity prediction against resistant strains. | Can handle complex, non-linear relationships between structure and activity. | Useful for designing compounds that can overcome drug resistance. | nih.gov |

Computational Chemistry and Theoretical Modeling of 1 Methyl 4 Nitro 1h Imidazol 5 Yl Glycine

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in understanding how a ligand, such as (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine, might interact with a biological target, typically a protein or enzyme.

Research on analogous 4-nitroimidazole (B12731) derivatives has demonstrated their potential to bind with high affinity to the hydrophobic pockets and form polar contacts within the active sites of various enzymes. For instance, studies on piperazine-tagged 4-nitroimidazole derivatives have revealed key interactions with amino acid residues in their target proteins. researchgate.net Similarly, molecular docking investigations of other hybrid nitroimidazole derivatives have been performed to understand their binding modes at an atomic level. researchgate.net

For this compound, docking simulations would be employed to predict its binding affinity and pose within the active site of a selected biological target. These simulations can identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. The glycine (B1666218) moiety, with its carboxyl and amino groups, is expected to play a significant role in forming hydrogen bonds with polar residues in the binding pocket. The nitro group, a strong electron-withdrawing group, can also participate in polar interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | 3 | Asp120, Ser234, Gln236 |

| Hydrophobic Interactions | 5 | Val67, Leu89, Ile122, Pro235, Met240 |

| Electrostatic Interactions | 2 | Asp120, Arg301 |

These simulations provide a static picture of the potential binding mode, which serves as a foundational step for more dynamic analyses.

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For the this compound-protein complex, MD simulations would be crucial to assess the stability of the binding pose predicted by molecular docking. These simulations can reveal whether the initial interactions are maintained throughout the simulation, or if the ligand undergoes significant conformational changes or even dissociates from the binding site. Such studies have been conducted on other novel 4-nitroimidazole analogues to investigate their dynamic behavior. researchgate.net

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular hydrogen bonds over time. The results of these simulations can provide a more accurate estimation of the binding free energy and a deeper understanding of the thermodynamics of the binding process.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in a Protein Binding Site

| Analysis | Average Value | Interpretation |

| RMSD of Ligand (Å) | 1.2 | The ligand remains stably bound in the active site. |

| RMSF of Protein (Å) | 0.8 | The protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Occupancy (%) | 75% | Key hydrogen bonds are consistently maintained. |

These dynamic insights are invaluable for validating docking results and for understanding the intricate dance between a ligand and its receptor.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, methods like Density Functional Theory (DFT) are particularly useful for understanding its intrinsic properties. DFT studies have been applied to other imidazole (B134444) derivatives to analyze the charge density and its effect on binding affinity. asianpubs.org

These calculations can provide a wealth of information, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for identifying sites prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions. For this compound, the nitro group and the carbonyl oxygen of the glycine moiety are expected to be electron-rich regions, while the imidazole ring and the amino group will have distinct electronic characteristics influencing their interactions.

Table 3: Illustrative Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy (eV) | -6.8 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -2.5 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.3 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 5.2 | Reflects the overall polarity of the molecule. |

These fundamental properties are essential for rationalizing the molecule's behavior in biological systems and for designing derivatives with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of analogues of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties. These descriptors would then be correlated with experimentally determined biological activities (e.g., IC50 values) using statistical methods such as multiple linear regression or machine learning algorithms.

Successful QSAR models can provide valuable insights into the structural requirements for a particular biological activity. For example, a model might reveal that a certain level of hydrophobicity or the presence of a hydrogen bond donor at a specific position is crucial for high potency. This information can then be used to guide the design of new derivatives with potentially enhanced activity. While a specific QSAR model for this compound is not available in the provided search results, the principles of QSAR are widely applied in the optimization of lead compounds in drug discovery.

Table 4: Illustrative Molecular Descriptors Used in a QSAR Model for this compound Analogues

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Steric | Size constraints of the binding site. |

| Number of Hydrogen Bond Donors | Electronic | Formation of key interactions with the target. |

| Total Polar Surface Area | Topological | Drug transport properties. |

By leveraging these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound, accelerating its potential development as a therapeutic agent.

Future Research Directions and Emerging Avenues for 1 Methyl 4 Nitro 1h Imidazol 5 Yl Glycine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical research. For (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine, future efforts will likely focus on moving beyond traditional batch syntheses towards more sustainable methods.

One promising avenue is the adoption of continuous-flow chemistry. This technology offers significant advantages in terms of safety, scalability, and reaction control, particularly when dealing with highly energetic intermediates that can be associated with nitroimidazole compounds. A metal-free, one-pot continuous-flow process would be an atom-economical and selective method for constructing the core imidazolyl-glycine scaffold. This approach would minimize waste by avoiding intermediate isolation and chromatographic purification steps, leading to higher yields and a reduced environmental footprint.

Key areas for research in the sustainable synthesis of this compound would include:

| Research Area | Focus | Potential Benefits |

| Flow Chemistry | Development of a continuous, one-pot synthesis. | Improved safety, higher yields, reduced waste. |

| Green Solvents | Investigation of benign reaction media to replace traditional volatile organic compounds. | Reduced environmental impact and improved worker safety. |

| Catalysis | Exploration of novel catalysts to enhance reaction efficiency and selectivity. | Lower energy consumption and higher purity of the final product. |

Identification of New Molecular Targets and Pathways

The biological activity of nitroimidazole derivatives is often linked to their ability to be reductively activated in hypoxic environments, making them valuable scaffolds for targeting anaerobic bacteria, protozoa, and hypoxic tumor cells. Future research should aim to identify the specific molecular targets and pathways modulated by this compound.

High-throughput screening and chemical proteomics approaches could be employed to elucidate its mechanism of action. By understanding which proteins and cellular pathways this compound interacts with, researchers can uncover novel therapeutic applications. For instance, its structural similarity to known kinase inhibitors suggests that it could be investigated for activity against specific protein kinases involved in cell signaling and disease progression.

Development of Advanced Preclinical Models for Mechanistic Insights

To gain deeper insights into the therapeutic potential of this compound, the development and use of advanced preclinical models are essential. Three-dimensional (3D) cell cultures, such as spheroids and organoids, can more accurately mimic the in vivo microenvironment compared to traditional 2D cell cultures. These models would be particularly valuable for studying the compound's efficacy in the context of hypoxic tumors.

Application as Biochemical Probes for Cellular Studies

The unique chemical structure of this compound makes it a candidate for development as a biochemical probe. By attaching fluorescent tags or affinity labels, researchers can create tools to visualize and study specific cellular processes. For example, a fluorescently labeled version of the compound could be used to track its uptake and subcellular localization in real-time, providing valuable information about its mechanism of action. These chemical biology tools are instrumental in exploring the fundamental life processes and can help to identify new drug targets. chemscene.com

Integration with Advanced Drug Discovery Paradigms (e.g., Fragment-Based Drug Discovery)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds for challenging drug targets. drughunter.com This method involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind to a target protein. nih.gov this compound, or fragments thereof, could be incorporated into such libraries.

The process of FBDD typically involves:

Fragment Screening: Identifying low-affinity binding of fragments to a biological target.

Hit Validation: Confirming the binding and characterizing the interaction, often using biophysical techniques like X-ray crystallography.

Fragment Evolution or Linking: Growing the initial fragment hits or linking multiple fragments to generate more potent lead compounds. nih.gov

The integration of the this compound scaffold into FBDD campaigns could lead to the discovery of novel inhibitors for a variety of protein targets. nih.govdrugdiscoverychemistry.com Structure-based design, guided by high-resolution structural information, would be instrumental in optimizing the initial fragment hits into potent and selective drug candidates. drughunter.comdrugdiscoverychemistry.com

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing (1-Methyl-4-nitro-1H-imidazol-5-yl)glycine, and how do experimental conditions influence yield and purity?

- Methodology : The synthesis of nitroimidazole derivatives often employs tetrakis(dimethylamino)ethylene (TDAE) methodology for nucleophilic substitution reactions. For example, similar compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole react with carbonyl derivatives under TDAE to form intermediates, which can be functionalized with glycine moieties via coupling reactions .

- Key Considerations : Reaction temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of nitroimidazole precursors to glycine derivatives are critical for minimizing side products. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For nitroimidazole derivatives, anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) are analyzed to confirm molecular geometry. WinGX and ORTEP are used for visualization and validation of thermal ellipsoids .

- Key Data : Bond lengths (e.g., C–N in the nitro group: ~1.22 Å) and torsion angles (e.g., imidazole ring planarity) should align with density functional theory (DFT) calculations. Structure validation tools like PLATON or CHECKCIF assess data consistency .

Q. What is the biological significance of the nitro group in this compound, and how does it compare to related compounds?

- Mechanistic Insight : The nitro group (-NO₂) confers redox activity, enabling bioreduction in hypoxic environments (e.g., bacterial or tumor cells). This property is shared with metronidazole derivatives, which exhibit antibacterial and antiparasitic activity via radical intermediates .

- Comparative Data : Unlike azathioprine (a purine analog with a similar nitroimidazole-thioether group), this compound lacks direct evidence of immunosuppressive activity but may share pro-carcinogenic risks due to DNA adduct formation .

Advanced Research Questions

Q. How do crystallographic disorder and twinning affect the refinement of this compound structures, and what strategies mitigate these issues?

- Challenge : The nitro group’s electron density often exhibits disorder due to rotational flexibility, complicating refinement. Twinning (e.g., pseudo-merohedral twinning) may arise from crystal packing symmetry.

- Solutions : Use SHELXL’s TWIN/BASF commands for twin refinement. Partial occupancy modeling or constraints on nitro group torsion angles improve convergence. High-resolution data (≤0.8 Å) are preferred for resolving ambiguities .

Q. How can contradictory data on the carcinogenicity of this compound be reconciled across studies?

- Analysis : The International Agency for Research on Cancer (IARC) classifies azathioprine (a structural analog) as carcinogenic (Group 1), primarily due to its thioguanine metabolite. For this compound, conflicting data may arise from differences in:

- Metabolic pathways : Glycine conjugation vs. nitroreduction.

- Model systems : In vitro genotoxicity assays (e.g., Ames test) vs. in vivo rodent studies.

- Dosage : Threshold effects at low concentrations vs. high-dose toxicity .

Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?

- Techniques :

- UPLC-MS/MS : Provides high sensitivity (LOD ~0.1 ng/mL) for glycine-conjugated metabolites. Use hydrophilic interaction liquid chromatography (HILIC) columns to retain polar analytes .

- HPLC-ELSD : Evaporative light-scattering detection is ideal for non-UV-active compounds, though less sensitive than MS. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for glycine derivatives .

Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with reduced toxicity?

- SAR Insights :

- Nitro group replacement : Substitute with trifluoromethyl (-CF₃) to retain electron-withdrawing effects without redox liability.

- Glycine moiety modification : Introduce methyl ester prodrugs to enhance bioavailability and reduce renal toxicity.

- Imidazole ring substitution : 2-Methyl analogs (as in metronidazole derivatives) improve metabolic stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.